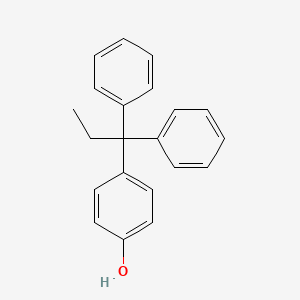

Phenol, 4-(1,1-diphenylpropyl)-

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

102319-34-6 |

|---|---|

Molekularformel |

C21H20O |

Molekulargewicht |

288.4 g/mol |

IUPAC-Name |

4-(1,1-diphenylpropyl)phenol |

InChI |

InChI=1S/C21H20O/c1-2-21(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19-13-15-20(22)16-14-19/h3-16,22H,2H2,1H3 |

InChI-Schlüssel |

WCZMVGKSMRHGKA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Phenol, 4 1,1 Diphenylpropyl

Strategic Approaches for Constructing the 1,1-Diphenylpropyl Substituent on Phenolic Scaffolds

The primary challenge in synthesizing Phenol (B47542), 4-(1,1-diphenylpropyl)- lies in the efficient and regioselective installation of the sterically demanding 1,1-diphenylpropyl group onto the phenol ring, specifically at the para-position.

Investigation of Aromatic Alkylation Reactions (e.g., Friedel-Crafts) for Direct Coupling

Direct C-alkylation of phenol via the Friedel-Crafts reaction is a classical and straightforward approach to forming carbon-carbon bonds on an aromatic ring. jk-sci.comdoubtnut.com For the synthesis of Phenol, 4-(1,1-diphenylpropyl)-, this would typically involve the reaction of phenol with an appropriate alkylating agent, such as 1,1-diphenylpropene or 1,1-diphenyl-1-propanol (B3053186), in the presence of an acid catalyst. chemspider.comnist.govnih.gov

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst generates a tertiary carbocation from the alkylating agent, which is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. However, the extreme steric bulk of the incoming 1,1-diphenylpropyl carbocation strongly favors substitution at the less hindered para-position, leading to high regioselectivity for the desired product.

A significant challenge in Friedel-Crafts alkylation of phenols is the potential for the phenolic oxygen's lone pairs to coordinate with and deactivate traditional Lewis acid catalysts like AlCl₃. echemi.comstackexchange.com This can necessitate the use of excess catalyst or alternative catalytic systems. Furthermore, O-alkylation to form a phenyl ether can be a competing side reaction, although this is often reversible under Friedel-Crafts conditions and can rearrange to the more thermodynamically stable C-alkylated product (Fries rearrangement). echemi.comcurlyarrows.com

Key alkylating agents for this direct approach include:

1,1-Diphenylpropene: Reacts with phenol in the presence of a Brønsted or Lewis acid to form the target compound.

1,1-Diphenyl-1-propanol: The alcohol is protonated by the acid catalyst and loses water to form the same tertiary carbocation intermediate as from the alkene. pnnl.gov

The choice of catalyst is critical and can range from strong Lewis acids to various Brønsted acids to minimize side reactions and optimize yield. jk-sci.com

Exploration of Organometallic Coupling Reactions (e.g., Suzuki, Heck) in Phenol Functionalization

Organometallic cross-coupling reactions provide a powerful and versatile alternative for constructing the C-C bond, offering high selectivity where direct methods like Friedel-Crafts might fail or give low yields.

The Suzuki-Miyaura coupling is a prominent method for this purpose. libretexts.orgmdpi.com A general strategy would involve the palladium-catalyzed cross-coupling of a phenol derivative with a suitable organoboron compound. As direct coupling with phenols can be challenging due to the poor leaving group nature of the hydroxyl group, a two-step approach is common: mdpi.com

Activation of Phenol: The phenolic hydroxyl group is first converted to a better leaving group, such as a tosylate, triflate, or another sulfonate ester. Alternatively, the phenol can be activated in situ. mdpi.com

Coupling: The activated phenol derivative (e.g., 4-tosyloxyphenyl) is then coupled with a (1,1-diphenylpropyl)boronic acid or its corresponding ester under standard Suzuki conditions, typically using a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A plausible reaction scheme is: 4-Bromophenol (protected) + (1,1-Diphenylpropyl)boronic acid → Protected 4-(1,1-diphenylpropyl)phenol → 4-(1,1-diphenylpropyl)phenol

While the Heck reaction is another important palladium-catalyzed C-C bond-forming reaction, it is generally used for the arylation of alkenes and is not suitable for creating the required quaternary carbon center of the 1,1-diphenylpropyl group. The development of ruthenium-catalyzed activation of free phenols for one-step Suzuki-Miyaura coupling also represents a promising, greener alternative to traditional methods requiring phenol derivatization. rsc.orgrsc.org

Multi-step Synthetic Sequences for Complex Alkyl-Aryl Substituent Introduction

When direct alkylation or coupling is not feasible, building the complex substituent through a multi-step sequence is a reliable strategy. The Grignard reaction is particularly well-suited for this approach. libretexts.org

A potential multi-step pathway starting from a commercially available phenolic ketone is outlined below:

Starting Material Selection: 4-Hydroxypropiophenone serves as an excellent starting platform.

Grignard Addition: The key step involves the addition of two equivalents of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), to 4-hydroxypropiophenone. miracosta.edu The first equivalent of the Grignard reagent acts as a base, deprotonating the acidic phenolic hydroxyl group. The second equivalent then acts as a nucleophile, attacking the carbonyl carbon of the ketone.

Hydrolysis and Workup: Acidic workup of the reaction mixture protonates the resulting alkoxide and the phenoxide, yielding the final product, Phenol, 4-(1,1-diphenylpropyl)-.

This sequence is highly convergent and builds the desired carbon skeleton directly on the phenolic scaffold. Careful control of stoichiometry and anhydrous conditions are critical for the success of the Grignard reaction. youtube.com This method avoids the use of pre-formed, potentially unstable alkylating agents and provides a regiochemically defined route to the target molecule.

Catalytic Systems Development for Efficient Phenol, 4-(1,1-diphenylpropyl)- Synthesis

The efficiency, selectivity, and sustainability of synthetic routes to Phenol, 4-(1,1-diphenylpropyl)- are heavily dependent on the catalytic system employed, particularly for direct Friedel-Crafts alkylation.

Homogeneous Catalysis Optimization for Reaction Efficiency and Selectivity

Homogeneous catalysts are dissolved in the reaction medium, allowing for mild reaction conditions and high selectivity. youtube.com For the Friedel-Crafts alkylation of phenol with a bulky electrophile, a variety of homogeneous acid catalysts can be employed.

Optimization involves a careful balance of catalyst activity against potential side reactions. Strong Lewis acids like AlCl₃ are highly active but can promote polymerization of the alkene and may be partially deactivated by complexation with the phenol. stackexchange.com Milder Lewis acids or Brønsted acids are often preferred.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | H₂SO₄, p-TSA, TfOH | Less prone to complexation with phenol; good activity. | Can be corrosive; difficult to separate from product. researchgate.net |

| Lewis Acids | AlCl₃, FeCl₃, BF₃ | High catalytic activity for C-C bond formation. jk-sci.com | Deactivation by phenol; can cause side reactions; moisture sensitive. echemi.comstackexchange.com |

| Ionic Liquids | [HIMA]OTs, [ChBf][p-TsOH] | Recyclable; tunable acidity; can act as both solvent and catalyst. nih.gov | Can be expensive; viscosity may pose challenges. |

For Suzuki couplings, homogeneous palladium complexes with tailored phosphine ligands are essential for optimizing the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, especially when dealing with sterically hindered substrates. libretexts.org

Heterogeneous Catalysis Design for Scalability and Sustainability

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. youtube.comyoutube.com This offers significant advantages for industrial-scale synthesis, including ease of separation from the product, potential for catalyst recycling, and suitability for continuous flow reactor systems. youtube.com

For the alkylation of phenols, solid acid catalysts are the most relevant heterogeneous systems. whiterose.ac.uk The design of these catalysts focuses on creating active sites accessible to bulky reactants while providing the right acid strength for the reaction.

| Catalyst Type | Examples | Key Design Features & Advantages | Research Findings |

| Zeolites | H-Beta, USY, AlMCM-41 | Well-defined pore structure; high surface area; tunable acidity. | 3D pore systems (USY) show higher activity than 1D systems (MOR) for bulky alkylations. Pore size must accommodate reactants and products. pnnl.govnih.gov |

| Acidic Clays | Montmorillonite K-10 | Inexpensive; readily available; effective for Friedel-Crafts reactions. | Can be highly active and durable, suitable for continuous flow processes. |

| Functionalized Silica | Silica-supported Al-phenoxide, BF₃/SiO₂ | High surface area; tunable active sites through grafting. | Silica-supported aluminum phenolate (B1203915) catalysts show high ortho-selectivity for smaller alkyl groups, which can be tuned by reaction conditions. whiterose.ac.uk For bulky groups, para-selectivity is inherent. |

| Sulfated Metal Oxides | SO₄²⁻/ZrO₂, SO₄²⁻/TiO₂ | Superacidic properties; high activity for alkylations. | Can achieve nearly 100% conversion of phenol and styrene (B11656) at moderate temperatures (100 °C). |

The design of these solid catalysts is crucial for achieving high conversion and selectivity to the desired 4-(1,1-diphenylpropyl)phenol isomer while minimizing the formation of byproducts and allowing for a more sustainable and scalable manufacturing process.

Mechanistic Elucidation of Catalyzed Synthetic Pathways

The mechanism of the Friedel-Crafts alkylation for the synthesis of Phenol, 4-(1,1-diphenylpropyl)- involves several key steps. Initially, the Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), interacts with the alkylating agent. For instance, if 1,1-diphenyl-1-propanol is used, the Lewis acid facilitates the departure of the hydroxyl group as water, generating a stabilized tertiary carbocation, the 1,1-diphenylpropyl cation.

This carbocation then acts as the electrophile. The phenol ring, activated by the hydroxyl group, undergoes electrophilic attack. The para-position is generally favored due to a combination of steric hindrance at the ortho positions from the bulky electrophile and the electronic directing effect of the hydroxyl group. A sigma complex (or arenium ion) is formed as an intermediate, where the positive charge is delocalized across the aromatic ring. Finally, a proton is abstracted from the para-position by the conjugate base of the catalyst, restoring the aromaticity of the ring and yielding the final product, Phenol, 4-(1,1-diphenylpropyl)-.

The choice of catalyst and reaction conditions plays a crucial role in directing the regioselectivity and minimizing side reactions. Stronger Lewis acids and higher temperatures can sometimes lead to isomerization or disproportionation of the alkyl group.

Green Chemistry Principles in Phenol, 4-(1,1-diphenylpropyl)- Synthetic Route Design and Implementation

The traditional Friedel-Crafts alkylation, while effective, often suffers from drawbacks that are at odds with the principles of green chemistry. These include the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acid catalysts, which generate significant amounts of hazardous waste during aqueous workup. Furthermore, the use of halogenated solvents is common.

In response, research efforts have been directed towards developing greener alternatives. elsevierpure.comgreenchemicals.co.jp This includes the exploration of solid acid catalysts, such as zeolites and clays. These catalysts are advantageous as they are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying the purification process and reducing waste. rsc.org The use of hierarchical Beta zeolite, for instance, has shown remarkable selectivity in similar alkylation reactions. rsc.org

Another green chemistry approach involves exploring solvent-free reaction conditions or the use of more environmentally benign solvents like water, where possible. researchgate.netresearchgate.net While the direct alkylation of phenol in water can be challenging due to the insolubility of the reactants, innovative approaches such as phase-transfer catalysis or the use of surfactant-type catalysts could potentially overcome these limitations. The goal is to design synthetic methods that reduce waste, minimize the use of hazardous substances, and improve atom economy. researchgate.net

Process Optimization for Yield Maximization and Purity Enhancement in Laboratory and Pilot-Scale Research

Optimizing the synthesis of Phenol, 4-(1,1-diphenylpropyl)- for both laboratory and potential pilot-scale production requires a systematic investigation of various reaction parameters. The goal is to achieve the highest possible yield of the desired para-isomer with the highest purity.

Key parameters for optimization include:

Molar Ratio of Reactants: The stoichiometry of phenol to the alkylating agent is critical. An excess of phenol can favor mono-alkylation and suppress the formation of di- and poly-alkylated products.

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and selectivity. Optimization aims to find the minimum catalyst concentration that provides efficient conversion without promoting side reactions.

Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesired byproducts. A time-course study at different temperatures is necessary to identify the optimal balance.

Solvent Effects: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.

A Design of Experiments (DoE) approach can be a powerful tool for systematically studying the effects of these parameters and their interactions. This statistical methodology allows for the efficient exploration of the experimental space to identify the optimal reaction conditions.

The table below illustrates a hypothetical optimization study for the synthesis of Phenol, 4-(1,1-diphenylpropyl)-.

| Experiment ID | Phenol/Alkylating Agent Ratio | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 2:1 | 5 | 60 | 4 | 75 | 92 |

| 2 | 3:1 | 5 | 60 | 4 | 82 | 95 |

| 3 | 3:1 | 2.5 | 60 | 4 | 78 | 94 |

| 4 | 3:1 | 5 | 80 | 2 | 85 | 90 |

| 5 | 3:1 | 5 | 60 | 6 | 83 | 96 |

Following the reaction, purification is another critical step for enhancing purity. Techniques such as column chromatography, recrystallization, or distillation under reduced pressure are commonly employed to isolate the pure Phenol, 4-(1,1-diphenylpropyl)- from unreacted starting materials, isomers, and other byproducts. The optimization of the purification process itself, for instance, by selecting the appropriate solvent system for recrystallization, is crucial for achieving high purity on a larger scale.

Investigations into the Chemical Reactivity and Transformation of Phenol, 4 1,1 Diphenylpropyl

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The reactivity of the aromatic ring in Phenol (B47542), 4-(1,1-diphenylpropyl)- is significantly influenced by the activating, ortho-para directing hydroxyl group. byjus.comlibretexts.orgmlsu.ac.in However, the bulky 4-(1,1-diphenylpropyl) substituent introduces considerable steric hindrance, which plays a crucial role in determining the regioselectivity and kinetics of electrophilic substitution reactions.

Regioselectivity and Kinetics of Halogenation, Nitration, and Sulfonation

The introduction of electrophiles such as halogens, nitro groups, and sulfonic acid groups onto the phenolic ring of Phenol, 4-(1,1-diphenylpropyl)- is a subject of scientific interest. The hydroxyl group strongly activates the ortho and para positions towards electrophilic attack. byjus.com Given that the para position is already occupied by the 1,1-diphenylpropyl group, substitution is anticipated to occur primarily at the ortho positions (C2 and C6).

Halogenation: The halogenation of phenols is typically a rapid reaction. byjus.com For less reactive phenols, the reaction can be controlled to yield monohalogenated products when conducted in solvents of low polarity. mlsu.ac.in In the case of Phenol, 4-(1,1-diphenylpropyl)-, the bulky substituent at the para position would sterically hinder the approach of the electrophile to the ortho positions, potentially slowing the reaction rate compared to less substituted phenols. The expected major products of monohalogenation would be 2-halo-4-(1,1-diphenylpropyl)phenol.

Nitration: The nitration of phenols can yield a mixture of ortho and para isomers. acs.org With the para position blocked in Phenol, 4-(1,1-diphenylpropyl)-, nitration is expected to favor the ortho positions. The use of different nitrating agents and reaction conditions can influence the selectivity and yield. acs.org For instance, nitration with dilute nitric acid typically favors mononitration. mdpi.com The steric bulk of the 1,1-diphenylpropyl group would likely influence the kinetics, potentially requiring more forcing conditions to achieve substitution compared to phenol itself. The formation of 2-nitro-4-(1,1-diphenylpropyl)phenol would be the expected primary product.

Sulfonation: The sulfonation of phenols is a reversible reaction, and the regioselectivity is often temperature-dependent. nih.gov At lower temperatures, the ortho-isomer is typically favored, while higher temperatures promote the formation of the thermodynamically more stable para-isomer. For Phenol, 4-(1,1-diphenylpropyl)-, with the para position occupied, sulfonation would be directed to the ortho positions, yielding 2-sulfo-4-(1,1-diphenylpropyl)phenol. The kinetics of this reaction would also be influenced by the steric hindrance imposed by the bulky substituent.

Friedel-Crafts Acylation and Alkylation at the Phenolic Nucleus

Friedel-Crafts reactions provide a means to introduce acyl and alkyl groups onto aromatic rings. However, the presence of the hydroxyl group in phenols complicates these reactions.

Friedel-Crafts Acylation: Direct Friedel-Crafts acylation of phenols can be challenging due to the coordination of the Lewis acid catalyst with the phenolic oxygen, which can lead to O-acylation (ester formation) as a competing reaction. reddit.com To favor C-acylation, an excess of the catalyst is often required to promote the Fries rearrangement of the initially formed ester to the desired hydroxyarylketone. reddit.com For Phenol, 4-(1,1-diphenylpropyl)-, acylation would be expected to occur at the ortho positions, yielding 2-acyl-4-(1,1-diphenylpropyl)phenol. The choice of solvent and catalyst is critical in directing the outcome of the reaction. nist.gov

Friedel-Crafts Alkylation: Phenols can undergo Friedel-Crafts alkylation, typically with the formation of predominantly para-isomers. mlsu.ac.in However, with the para position blocked in Phenol, 4-(1,1-diphenylpropyl)-, alkylation would be directed to the ortho positions. A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the introduction of an alkyl group can further activate the ring. uni.lu The use of a large excess of the phenol can help to minimize this side reaction. libretexts.org The steric hindrance from the 1,1-diphenylpropyl group would likely play a significant role in the feasibility and rate of introducing another alkyl group at the ortho position.

Oxidation Pathways and Mechanisms of Phenol, 4-(1,1-diphenylpropyl)-

The phenolic hydroxyl group makes Phenol, 4-(1,1-diphenylpropyl)- susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions.

Formation of Quinone Analogues and Oxidative Coupling Products

Quinone Analogues: The oxidation of phenols can lead to the formation of quinones. pearson.comlibretexts.orgwikipedia.org For para-substituted phenols like Phenol, 4-(1,1-diphenylpropyl)-, oxidation can potentially lead to the formation of a quinone methide or other related structures. The oxidation of phenols to quinones can be achieved using various oxidizing agents, including hypervalent iodine reagents. acs.org The specific structure of the resulting quinone analogue would depend on the reaction pathway and the stability of the intermediates.

Oxidative Coupling Products: Phenolic oxidation can also result in oxidative coupling, where two phenolic units are joined together. These reactions can form C-C or C-O bonds. nih.gov The steric bulk of the 1,1-diphenylpropyl group in Phenol, 4-(1,1-diphenylpropyl)- would likely influence the regioselectivity of the coupling, favoring the formation of dimers linked at the less hindered ortho positions.

Enzymatic and Biocatalytic Oxidation Studies

The biodegradation of phenolic compounds by microorganisms and enzymes is an area of active research. nih.govresearchgate.net Enzymes such as peroxidases and laccases can catalyze the oxidation of phenols. The enzymatic degradation of phenol often proceeds through the formation of phenoxy radicals, which can then polymerize or undergo further oxidation. While specific studies on the enzymatic oxidation of Phenol, 4-(1,1-diphenylpropyl)- are not widely reported, it is plausible that this compound could serve as a substrate for various oxidoreductases. The large diphenylpropyl group might affect the enzyme's ability to bind the substrate and could influence the degradation pathway and the nature of the resulting products. nih.gov

Reduction Reactions and Derivatives of Phenol, 4-(1,1-diphenylpropyl)-

The reduction of phenols is generally challenging due to the stability of the aromatic ring. However, under specific conditions, the phenolic ring can be reduced. More commonly, derivatives of phenols, such as those formed through oxidation, can undergo reduction. For instance, if quinone-type analogues of Phenol, 4-(1,1-diphenylpropyl)- are formed, they can be reduced back to the corresponding hydroquinone (B1673460) derivatives. wikipedia.org The reduction of a nitro group, if introduced onto the phenolic ring via nitration, to an amino group is a well-established transformation that can lead to amino-substituted derivatives of Phenol, 4-(1,1-diphenylpropyl)-.

Selective Hydrogenation of Aromatic Rings and Functional Groups

The selective hydrogenation of phenols is a critical industrial process, often targeting the conversion of the aromatic ring to a cyclohexyl or cyclohexanone (B45756) moiety without affecting other functional groups. For phenols bearing complex side chains, such as the 1,1-diphenylpropyl group, achieving high selectivity can be challenging due to steric hindrance and the potential for side reactions.

Research on the hydrogenation of phenol and its derivatives has demonstrated that the choice of catalyst and reaction conditions is paramount in directing the outcome of the reaction. nih.govrsc.org Palladium (Pd) catalysts, often supported on materials like carbon or carbon nitride, have shown high activity and selectivity for the hydrogenation of the phenolic ring to a cyclohexanone under aqueous conditions. nih.govrsc.org For instance, a Pd catalyst on a mesoporous graphitic carbon nitride support achieved over 99% conversion of phenol to cyclohexanone at 65°C. nih.gov Other noble metal catalysts, including rhodium (Rh) and ruthenium (Ru), are also effective, with the product distribution (cyclohexanol vs. cyclohexanone) being influenced by the metal, support, and reaction medium.

While no specific studies on the selective hydrogenation of Phenol, 4-(1,1-diphenylpropyl)- are publicly available, it can be inferred that the bulky 1,1-diphenylpropyl group would sterically hinder the approach of the phenolic ring to the catalyst surface. This could necessitate more forcing reaction conditions (higher temperature and pressure) to achieve significant conversion. The presence of the two phenyl groups on the side chain also introduces the possibility of their hydrogenation, further complicating the selective transformation of the phenolic ring. The expected products from the hydrogenation of the phenolic ring would be 4-(1,1-diphenylpropyl)cyclohexanone and 4-(1,1-diphenylpropyl)cyclohexanol.

Table 1: General Conditions for Selective Hydrogenation of Phenols

| Catalyst | Support | Solvent | Temperature (°C) | Pressure (atm) | Major Product(s) |

| Pd | Carbon Nitride | Water | 65 | 1 | Cyclohexanone |

| Pd | Alumina | Water | 80-120 | 10-30 | Cyclohexanone, Cyclohexanol |

| Rh | Carbon | Methanol | 50-100 | 20-50 | Cyclohexanol |

| Ru | Carbon | Water | 100-150 | 30-60 | Cyclohexanol |

This table represents typical conditions for the hydrogenation of simple phenols and may not be directly applicable to Phenol, 4-(1,1-diphenylpropyl)-.

Reductive Cleavage Pathways

Reductive cleavage in the context of Phenol, 4-(1,1-diphenylpropyl)- could theoretically involve the scission of the C-C bond between the phenyl ring and the propyl side chain, or the cleavage of the C-C bonds within the side chain itself. However, the carbon-carbon single bond connecting the bulky side chain to the phenol ring is exceptionally strong and not readily cleaved under standard reductive conditions.

Literature on the reductive cleavage of C-C bonds in alkylphenols is sparse. Most research in this area focuses on the cleavage of C-O bonds in ether linkages, which is a key process in the degradation of lignin. rsc.org These reactions often employ strong reducing agents or catalytic hydrogenolysis at high temperatures and pressures. It is plausible that achieving reductive cleavage of the C-C bond in Phenol, 4-(1,1-diphenylpropyl)- would require similarly harsh conditions, likely leading to a mixture of products due to competing reactions such as hydrogenation of the aromatic rings.

Functionalization and Derivatization of the 1,1-Diphenylpropyl Side Chain

The 1,1-diphenylpropyl side chain offers multiple sites for functionalization, including the aliphatic linker and the two phenyl moieties.

Selective Modifications of the Aliphatic Linker

The aliphatic propyl chain, specifically the benzylic protons at the carbon adjacent to the two phenyl groups, represents a potential site for selective modification. Benzylic C-H bonds are known to be susceptible to oxidation to form carbonyl compounds. mdpi.com This transformation can be achieved using various oxidizing agents. However, the quaternary nature of the carbon atom attached to the phenolic ring in Phenol, 4-(1,1-diphenylpropyl)- means there are no benzylic protons at that position. The methylene (B1212753) and methyl groups further down the propyl chain are less reactive and would require more aggressive conditions for functionalization, likely leading to a loss of selectivity.

Reactions at the Phenyl Moieties within the Side Chain

The two phenyl groups within the 1,1-diphenylpropyl side chain can undergo electrophilic aromatic substitution reactions, similar to benzene (B151609) and its derivatives. byjus.comgoogle.comquora.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The reactivity of these phenyl groups would be influenced by the steric hindrance imposed by the bulky structure of the entire molecule. The ortho positions on these phenyl rings are likely to be sterically hindered, potentially favoring substitution at the para positions. The electronic effect of the alkyl group attached to the phenyl rings is weakly activating.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Side Chain Phenyl Rings

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitrated phenyl groups |

| Bromination | Br₂, FeBr₃ | Brominated phenyl groups |

| Acylation | RCOCl, AlCl₃ | Acylated phenyl groups |

The regioselectivity of these reactions on the phenyl rings of the 1,1-diphenylpropyl group has not been experimentally determined.

Studies on the Thermal and Photochemical Decomposition of Phenol, 4-(1,1-diphenylpropyl)-

The thermal and photochemical stability of phenolic compounds is a subject of significant interest, particularly in the context of their use as antioxidants and industrial additives. While specific decomposition studies on Phenol, 4-(1,1-diphenylpropyl)- are not available, general principles of phenol degradation can be applied.

The thermal decomposition of phenols often proceeds through radical mechanisms, with the initial step typically being the homolytic cleavage of the O-H bond to form a phenoxy radical. uobaghdad.edu.iq The subsequent decomposition pathways can be complex, involving ring-opening and the formation of various smaller molecules. The bulky 1,1-diphenylpropyl substituent would likely influence the stability of the corresponding phenoxy radical and the subsequent fragmentation pattern. The presence of the diphenylmethyl moiety could lead to the formation of resonance-stabilized benzylic radicals upon C-C bond cleavage.

Photochemical degradation of phenols in the presence of UV light can also occur, often accelerated by the presence of photosensitizers or in advanced oxidation processes. capes.gov.br The degradation pathways typically involve the formation of hydroxyl radicals which can attack the aromatic ring, leading to hydroxylation and eventual ring-opening. The specific intermediates and final products of the photochemical decomposition of Phenol, 4-(1,1-diphenylpropyl)- would depend on the reaction conditions, such as the presence of oxygen and other reactive species. Studies on phenols with multiple substituents have shown that the nature of the substituent groups plays a significant role in the degradation rate. capes.gov.br

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, and its application to Phenol (B47542), 4-(1,1-diphenylpropyl)- has yielded detailed information about its atomic arrangement.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for assigning the specific proton and carbon environments within the molecule.

In ¹H NMR analysis, the aromatic protons of the phenol ring typically appear as distinct doublets due to ortho and meta coupling. The ten protons of the two phenyl groups on the propyl chain often present as a complex multiplet in the aromatic region. The ethyl group protons attached to the quaternary carbon exhibit characteristic quartet and triplet patterns. The hydroxyl proton of the phenol group shows a singlet that can vary in chemical shift depending on the solvent and concentration.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Phenol, 4-(1,1-diphenylpropyl)-

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenolic -OH | Variable (e.g., 4.5-5.5) | - |

| Aromatic CH (Phenol ring) | ~6.7 (d), ~7.0 (d) | ~115, ~128 |

| Aromatic C-O (Phenol ring) | - | ~154 |

| Aromatic C-C (Phenol ring) | - | ~138 |

| Aromatic CH (Phenyl rings) | ~7.1-7.3 (m) | ~126, ~128, ~129 |

| Aromatic C (ipso, Phenyl rings) | - | ~147 |

| Quaternary C | - | ~51 |

| -CH₂- | ~2.1 (q) | ~32 |

| -CH₃ | ~0.8 (t) | ~9 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. d = doublet, t = triplet, q = quartet, m = multiplet.

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Phenol, 4-(1,1-diphenylpropyl)-, COSY spectra would show correlations between the ortho and meta protons on the phenol ring, as well as between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methylene group would show a correlation to the corresponding carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For Phenol, 4-(1,1-diphenylpropyl)-, HRMS provides an accurate mass measurement of the molecular ion, which can be used to confirm its molecular formula, C₂₁H₂₀O.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, researchers can gain insights into the structure of the molecule. Common fragmentation pathways for this compound may involve the loss of the ethyl group or cleavage of the bond between the quaternary carbon and the phenol ring, leading to the formation of stable carbocations.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

IR Spectroscopy: The IR spectrum of Phenol, 4-(1,1-diphenylpropyl)- is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is due to hydrogen bonding. Sharp peaks in the aromatic region (around 3000-3100 cm⁻¹ for C-H stretching and 1450-1600 cm⁻¹ for C=C stretching) confirm the presence of the aromatic rings. C-O stretching of the phenol is typically observed around 1200-1260 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic rings often gives rise to strong signals in the Raman spectrum.

Advanced Spectroscopic Methods for Investigating Intermolecular Interactions and Conformations in Solution and Solid State

The behavior of Phenol, 4-(1,1-diphenylpropyl)- is not solely determined by its covalent structure but also by non-covalent interactions and its preferred three-dimensional shape.

In solution, techniques like variable temperature NMR can be used to study dynamic processes and conformational changes. The chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding interactions with the solvent or with other molecules of the same compound.

In the solid state, techniques such as solid-state NMR (ssNMR) and X-ray crystallography can provide precise information about the molecular conformation and the packing of the molecules in the crystal lattice. These studies can reveal details about intermolecular hydrogen bonding between the phenolic hydroxyl groups and other non-covalent interactions, such as π-π stacking between the aromatic rings, which govern the macroscopic properties of the material.

Theoretical and Computational Chemistry Studies of Phenol, 4 1,1 Diphenylpropyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the molecular properties of Phenol (B47542), 4-(1,1-diphenylpropyl)- from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of the molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry, Energetics, and Stability

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for studying a molecule of the size and complexity of Phenol, 4-(1,1-diphenylpropyl)-.

A typical DFT study would begin with a geometry optimization. Using a functional such as B3LYP and a basis set like 6-31G(d,p), the calculation would iteratively adjust the positions of all atoms to find the lowest energy conformation, or a stable local minimum on the potential energy surface. For Phenol, 4-(1,1-diphenylpropyl)-, this would reveal precise bond lengths, bond angles, and dihedral angles. Key findings would include the C-O and O-H bond lengths of the phenol group, the bond lengths within the phenyl rings, and the tetrahedral geometry around the central propyl carbon. The bulky 1,1-diphenylpropyl group would likely cause some steric strain, which might be reflected in slight distortions from idealized geometries.

Once the optimized geometry is obtained, further calculations can determine the molecule's thermodynamic stability. By calculating the heat of formation, Gibbs free energy, and total electronic energy, one can assess its stability relative to isomers or related compounds. nih.gov Such energetic data is crucial for understanding its potential role in various chemical processes.

A frequency calculation is typically performed after geometry optimization to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties such as enthalpy and entropy.

HOMO-LUMO Analysis and Charge Distribution Calculations

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. nih.gov The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For Phenol, 4-(1,1-diphenylpropyl)-, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom, due to the presence of lone pairs on the oxygen and the π-system of the ring. This localization indicates that this part of the molecule is the most susceptible to electrophilic attack. The LUMO, conversely, would likely be distributed across the aromatic rings, particularly the phenyl substituents of the propyl group.

The HOMO-LUMO gap for substituted phenols is a critical parameter in quantitative structure-activity relationship (QSAR) studies, which correlate molecular structure with biological activity or toxicity. jst.go.jpnih.gov A smaller gap generally implies higher reactivity.

Charge distribution calculations, often performed using methods like Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges on each atom. This would confirm the expected electronegativity effects, showing a partial negative charge on the phenolic oxygen and revealing the electronic landscape across the entire molecule. This information is vital for understanding intermolecular interactions.

Table 1: Illustrative Calculated Electronic Properties for Phenol, 4-(1,1-diphenylpropyl)-

| Property | Illustrative Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability, site of oxidation. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability, site of reduction. |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar phenolic compounds, as specific published data for Phenol, 4-(1,1-diphenylpropyl)- is not available. The actual values would be obtained from DFT calculations.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

Infrared (IR) Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an experimental IR spectrum. nih.gov For Phenol, 4-(1,1-diphenylpropyl)-, key predicted vibrations would include the characteristic O-H stretching band (typically broad and strong, around 3500 cm⁻¹), C-O stretching of the phenol group, and various C-H and C=C stretching and bending modes from the aromatic rings. libretexts.org Calculated frequencies are often systematically scaled to improve agreement with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov The calculation determines the magnetic shielding tensor for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). acs.org Such predictions are powerful for assigning peaks in complex experimental spectra and for confirming the proposed structure. For this molecule, predictions would differentiate the protons and carbons of the phenol ring from those of the two phenyl rings on the propyl group.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton Environment | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

| Phenolic OH | 4.8 | 4-7 |

| Aromatic (Phenol ring) | 6.8 - 7.2 | 6.5-7.5 |

| Aromatic (Diphenyl rings) | 7.1 - 7.4 | 7.0-7.5 |

| Propyl CH₂ | 2.2 | 2.0-2.5 |

| Propyl CH₃ | 0.9 | 0.8-1.2 |

Note: Predicted values are illustrative, based on typical GIAO-DFT calculation results for similar structures. Experimental ranges are general for the given functional groups. libretexts.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its motion and behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of dynamic processes.

Investigation of Solvent Effects and Hydrogen Bonding Dynamics

The properties and behavior of Phenol, 4-(1,1-diphenylpropyl)- can be significantly influenced by its environment, particularly the solvent. MD simulations are ideal for exploring these effects. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent like hexane), one can observe how the solvent organizes around the solute.

A key aspect to investigate would be the hydrogen bonding dynamics of the phenolic hydroxyl group. The simulation can track the formation and breaking of hydrogen bonds between the phenolic hydrogen (as a donor) and the phenolic oxygen (as an acceptor) with solvent molecules. The stability and lifetime of these hydrogen bonds are crucial for understanding the molecule's solubility and transport properties. The bulky, hydrophobic 1,1-diphenylpropyl group would significantly influence how solvent molecules, especially water, arrange themselves around the nonpolar part of the molecule.

Conformational Landscape Exploration of the Diphenylpropyl Moiety

MD simulations can be used to explore the conformational landscape of this moiety. By running a simulation for a sufficient length of time (nanoseconds to microseconds), one can observe the different rotational conformations (rotamers) that the phenyl rings adopt. The simulation can reveal the most stable (lowest energy) conformations and the energy barriers between them. This dynamic behavior is important because the molecule's active conformation, for instance in a biological context, may not be its lowest energy state. The steric hindrance between the two phenyl rings and between the rings and the phenol group would be the primary factor governing the accessible conformations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In the context of "Phenol, 4-(1,1-diphenylpropyl)-" and its potential derivatives, QSAR modeling serves as a powerful tool for the rational design of new molecules with enhanced or specific activities. nih.gov

Development of Predictive Models Based on Molecular Descriptors

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For phenolic compounds, a wide array of descriptors are employed to capture the nuances of their chemical and physical properties that govern their biological activities, such as antioxidant capacity. nih.govnih.gov These descriptors are generally categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of a molecule. For phenols, descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential (IP), and electron affinity (EA) are crucial. nih.govtiikmpublishing.com They are particularly important in modeling antioxidant activity, as they relate to the ease with which a phenol can donate an electron or a hydrogen atom. nih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common hydrophobic descriptor. tiikmpublishing.com It describes the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with non-polar environments.

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular volume, surface area, and various topological indices like the Balaban index. nih.govtiikmpublishing.com For a bulky molecule like Phenol, 4-(1,1-diphenylpropyl)-, steric descriptors would be critical in understanding its interaction with biological targets.

Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, rings, and specific functional groups.

A QSAR model for derivatives of "Phenol, 4-(1,1-diphenylpropyl)-" would be developed by first synthesizing a library of related compounds and experimentally measuring their biological activity (e.g., antioxidant capacity). Then, a diverse set of molecular descriptors would be calculated for each derivative. Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed activity. tiikmpublishing.com The predictive power of the resulting model is then rigorously validated using techniques like leave-one-out cross-validation. tiikmpublishing.com A statistically significant QSAR model can then be used to predict the activity of yet-to-be-synthesized derivatives, guiding the design of more potent compounds. researchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Phenolic Antioxidants

| Descriptor Category | Specific Descriptor Example | Relevance to Antioxidant Activity |

| Electronic | HOMO Energy | Relates to the ability to donate an electron (SET mechanism) |

| Bond Dissociation Enthalpy (BDE) | Indicates the ease of hydrogen atom donation (HAT mechanism) | |

| Ionization Potential (IP) | Energy required to remove an electron, crucial for SET-PT and SPLET | |

| Hydrophobic | LogP | Influences solubility and transport to the site of action |

| Topological | Balaban Index | Encodes information about the branching and shape of the molecule |

| Constitutional | Number of hydroxyl groups | Directly participates in free radical scavenging |

In silico Screening and Virtual Library Design

In silico screening and virtual library design are computational techniques that leverage the power of predictive models, such as QSAR, to explore a vast chemical space for novel bioactive compounds without the need for immediate synthesis and testing.

The process begins with the creation of a virtual library . This is a large, computationally generated collection of chemical structures. For "Phenol, 4-(1,1-diphenylpropyl)-", a virtual library of derivatives could be constructed by systematically modifying its structure. This could involve:

Altering the substituents on the phenyl rings.

Changing the length or branching of the propyl group.

Introducing additional functional groups to the phenolic ring.

Once the virtual library is established, in silico screening is performed. nih.gov This involves using a previously developed and validated QSAR model to predict the biological activity of each compound in the virtual library. This process allows for the rapid filtering of thousands or even millions of virtual compounds to identify a smaller, more manageable set of "hits" that are predicted to have high activity.

This approach significantly accelerates the drug discovery and development process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. nih.gov Furthermore, in silico methods can be used to predict other important properties, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity), to further refine the selection of lead compounds. nih.gov

Mechanistic Elucidation of Chemical Reactions and Biological Activities using Computational Approaches

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions and biological processes at the atomic level. For "Phenol, 4-(1,1-diphenylpropyl)-", these approaches can shed light on its reactivity and how it functions as an antioxidant.

Transition State Theory Applications

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the properties of the transition state , which is the highest energy point along the reaction coordinate connecting reactants and products. wikipedia.orgbyjus.com Computational methods, particularly density functional theory (DFT), can be used to locate and characterize the geometry and energy of these fleeting transition state structures. acs.org

For a reaction involving "Phenol, 4-(1,1-diphenylpropyl)-", such as an electrophilic aromatic substitution or its reaction with a free radical, TST can be applied to:

Determine the Reaction Pathway: By mapping the potential energy surface, the minimum energy path from reactants to products through the transition state can be identified. acs.org

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. wikipedia.org Computational calculations can provide accurate estimates of these barriers.

Understand Substituent Effects: By computationally modeling the transition states for a series of derivatives of "Phenol, 4-(1,1-diphenylpropyl)-", the influence of different substituents on the activation energy and, consequently, the reaction rate can be systematically studied. For instance, in reactions like the alkylation of phenols, mechanistic studies have revealed different possible transition states depending on the catalytic conditions. rsc.org

While direct experimental observation of transition states is extremely challenging, computational studies provide invaluable insights into their structure and energetics, thereby elucidating the detailed mechanism of the reaction. nih.gov

Free Radical Scavenging Pathways (HAT, SET-PT, SPLET)

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge harmful free radicals. nih.govfrontiersin.org Computational chemistry is instrumental in elucidating the specific mechanisms by which this occurs. For "Phenol, 4-(1,1-diphenylpropyl)-", the primary free radical scavenging pathways that can be investigated computationally are:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom directly to a free radical. frontiersin.org The feasibility of this pathway is primarily determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker bond and a more favorable HAT process. researchgate.net

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step mechanism. First, the phenol donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium. The key thermodynamic parameters governing this pathway are the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE) . researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps but in the reverse order of SET-PT. The phenol first loses a proton to form a phenoxide anion, which then donates an electron to the free radical. The favorability of this pathway is determined by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) . researchgate.net

The dominant mechanism is often dependent on the solvent polarity. researchgate.net HAT is generally favored in non-polar solvents, while SPLET is often preferred in polar media. researchgate.net Computational studies can calculate the BDE, IP, and PA for "Phenol, 4-(1,1-diphenylpropyl)-" and its derivatives. By comparing the values of these parameters, the most likely free radical scavenging mechanism under different conditions can be predicted.

Table 2: Key Thermodynamic Parameters for Elucidating Free Radical Scavenging Mechanisms

| Mechanism | Key Thermodynamic Parameter | Description |

| HAT | Bond Dissociation Enthalpy (BDE) | Enthalpy change for the homolytic cleavage of the O-H bond. |

| SET-PT | Ionization Potential (IP) | Energy required to remove an electron from the phenol. |

| SPLET | Proton Affinity (PA) | Negative of the enthalpy change for the protonation of the phenoxide anion. |

Research on Derivatives and Analogues of Phenol, 4 1,1 Diphenylpropyl

Systematic Design and Synthesis of Structurally Modified Analogues

The generation of novel analogues of Phenol (B47542), 4-(1,1-diphenylpropyl)- is a cornerstone of research in this area. Synthetic strategies are often aimed at modifying specific parts of the molecule to fine-tune its properties.

Modifications on the Phenolic Hydroxyl Group and Aromatic Ring

The phenolic hydroxyl group and the aromatic ring are primary targets for chemical modification. The hydroxyl group can be etherified or esterified to alter the compound's polarity and hydrogen-bonding capabilities. Such modifications can influence the molecule's solubility and how it interacts with biological targets.

| Modification Site | Type of Modification | Potential Impact |

| Phenolic Hydroxyl Group | Etherification, Esterification | Altered polarity, solubility, and hydrogen-bonding |

| Aromatic Ring | Introduction of substituents | Modified electronic density and reactivity |

Structural Variations within the 1,1-Diphenylpropyl Side Chain

The bulky 1,1-diphenylpropyl side chain is a defining feature of this class of compounds and a key area for structural variation. Modifications can include altering the length of the propyl chain, introducing substituents on the phenyl rings, or replacing one or both phenyl groups with other aromatic or heterocyclic systems. These changes can have a profound effect on the steric bulk and conformational flexibility of the molecule, which are critical for its interaction with other molecules.

Exploration of Hybrid Molecules Incorporating the Phenol, 4-(1,1-diphenylpropyl)- Scaffold

A growing area of interest is the creation of hybrid molecules that combine the Phenol, 4-(1,1-diphenylpropyl)- scaffold with other pharmacologically active moieties. This approach aims to develop new chemical entities with potentially synergistic or novel biological activities. The synthesis of such hybrids often involves linking the phenolic scaffold to another molecule through a suitable spacer or by direct fusion of the ring systems.

Structure-Activity Relationship (SAR) Studies for Investigating the Impact of Structural Changes

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological or chemical activity. nih.gov For analogues of Phenol, 4-(1,1-diphenylpropyl)-, these studies provide valuable insights into the chemical features necessary for a desired effect.

Correlation of Substituent Effects with Chemical Reactivity and Stability

The introduction of different substituents on the aromatic ring or the side chain can have a predictable impact on the molecule's reactivity and stability. Electron-donating groups, for example, can increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups can decrease the ring's reactivity. These substituent effects can be quantified and correlated with various chemical properties, such as acidity of the phenolic hydroxyl group and the molecule's susceptibility to oxidation.

| Substituent Type | Effect on Aromatic Ring | Impact on Reactivity |

| Electron-donating | Increases electron density | More susceptible to electrophilic attack |

| Electron-withdrawing | Decreases electron density | Less susceptible to electrophilic attack |

Synthesis and Characterization of Oligomeric and Polymeric Derivatives of Phenol, 4-(1,1-diphenylpropyl)-

The synthesis of oligomeric and polymeric derivatives of Phenol, 4-(1,1-diphenylpropyl)- can be achieved through various polymerization techniques, with Friedel-Crafts polymerization being a notable method for creating oligomers with methylene (B1212753) or ethylene (B1197577) bridges. This approach allows for the linking of the phenolic units to form a polymer chain. The characterization of these resulting oligomers is crucial to understanding their structure, molecular weight, and thermal properties.

Synthesis via Friedel-Crafts Polymerization

A general method for the synthesis of phenolic oligomers involves the Friedel-Crafts polymerization of a phenolic compound with a dihaloalkane in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. ias.ac.in This method can be adapted for Phenol, 4-(1,1-diphenylpropyl)- to produce oligomers with either methylene (-CH₂-) or ethylene (-CH₂-CH₂-) bridges, by using dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) as the linking agent, respectively.

The synthesis procedure would typically involve the following steps:

Reactant Preparation : Phenol, 4-(1,1-diphenylpropyl)- is placed in a three-neck flask equipped with a condenser.

Catalyst Addition : Anhydrous aluminum chloride is added to the flask. The entire setup is initially cooled in an ice bath.

Linking Agent Addition : The dihaloalkane (DCM or DCE) is added dropwise from the top of the condenser.

Reaction Progression : After the initial mixing at a low temperature, the temperature of the reaction bath is gradually increased to facilitate the polymerization reaction.

Purification : The resulting product is worked up by adding hydrochloric acid and then washed with distilled water. Further purification can be achieved by dissolving the crude resin in an alkali solution (e.g., 10% NaOH), followed by precipitation with acid. The final product is then filtered, washed until acid-free, and dried. ias.ac.in

The general reaction scheme for the polymerization of Phenol, 4-(1,1-diphenylpropyl)- with a dihaloalkane (represented by RCl₂) is illustrated below:

n C₂₁H₂₀O + n RCl₂ → [-C₂₁H₁₈O-R-]n + 2n HCl (where R is -CH₂- or -CH₂-CH₂-)

Characterization of the Oligomers

The synthesized oligomers are typically dark-colored powders and are often soluble in common organic solvents. ias.ac.in Their characterization involves a suite of analytical techniques to determine their structural and physical properties.

Infrared (IR) Spectroscopy: IR spectroscopy is a key technique to confirm the structure of the resulting oligomers. The presence of methylene or ethylene bridges is confirmed by specific absorption bands:

Methylene (-CH₂-) bridges : C-H stretching vibrations are expected in the region of 2825-3000 cm⁻¹. ias.ac.in

Ethylene (-CH₂-CH₂-) bridges : Strong or medium bands for C-H stretching are anticipated between 2875-2950 cm⁻¹. ias.ac.in

Distinct absorption bands around 1430-1460 cm⁻¹ are indicative of methylene bending and scissoring modes, providing clear evidence for the presence of these linking groups. ias.ac.in

A broad band in the region of 3260-3400 cm⁻¹ can be assigned to the polymerically associated hydroxyl (-OH) group of the phenolic oligomers. ias.ac.in

Molecular Weight and Degree of Polymerization: The number average molecular weight (Mn) of the oligomers can be determined by techniques such as vapor pressure osmometry (VPO) or conductometric titration. ias.ac.in The degree of polymerization (DP) can be estimated from these measurements. For instance, using conductometric titration, the DP can be calculated by dividing the total amount of base required to neutralize all the phenolic hydroxyl groups in the chain by the amount of base required for a single repeating unit. ias.ac.in

Viscosity Measurements: The limiting viscosity number of the oligomers, measured in different solvents like pyridine (B92270) and methyl ethyl ketone (MEK), provides information about the polymer-solvent interactions and can be correlated with the molecular mass of the oligomers. Generally, a higher limiting viscosity number suggests a higher molecular mass. ias.ac.in

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to study the thermal properties of the oligomers, such as the heat of fusion (ΔH). The nature of the bridging group influences these properties. For example, oligomers with methylene bridges have been observed to have a lower heat of fusion compared to those with ethylene bridges. ias.ac.in

Illustrative Data for Characterization of Oligomers of Phenol, 4-(1,1-diphenylpropyl)-

The following interactive table presents hypothetical characterization data for oligomers of Phenol, 4-(1,1-diphenylpropyl)- synthesized with dichloromethane (DCM) and 1,2-dichloroethane (DCE), based on findings for analogous phenolic oligomers. ias.ac.in

| Bridging Group | Number Average Molecular Weight (Mn) ( g/mol ) | Degree of Polymerization (DP) | Limiting Viscosity Number [η] (dl/g) in Pyridine | Heat of Fusion (ΔH) (J/g) |

| -CH₂- (from DCM) | 1250 | 4 | 0.08 | 45 |

| -CH₂-CH₂- (from DCE) | 1600 | 5 | 0.10 | 60 |

Exploration of Advanced Chemical and Material Science Applications Based on Phenol, 4 1,1 Diphenylpropyl

Role as a Versatile Building Block in Complex Organic Synthesis and Fine Chemical Production Research

Phenolic compounds are fundamental starting materials in organic synthesis due to the reactivity of the aromatic ring and the hydroxyl group. In theory, "Phenol, 4-(1,1-diphenylpropyl)-" could serve as a versatile building block. The bulky 1,1-diphenylpropyl substituent would be expected to impart unique solubility and steric properties to its derivatives.

Research on other substituted phenols demonstrates their utility in creating complex molecules. For instance, the synthesis of various pharmaceutical intermediates and other fine chemicals often begins with a functionalized phenol (B47542). While no specific syntheses using "Phenol, 4-(1,1-diphenylpropyl)-" as a starting material are documented, its structure suggests potential for electrophilic substitution on the phenol ring or reactions involving the hydroxyl group to introduce further functionalities.

Investigation of its Potential as a Monomer or Modifier in Polymer Chemistry Research

The investigation into "Phenol, 4-(1,1-diphenylpropyl)-" as a monomer or modifier in polymer chemistry is a field that appears to be largely unexplored based on available literature.

Development of Novel Phenolic Resins with Tuned Properties

Phenolic resins are a class of thermosetting polymers known for their excellent heat resistance, dimensional stability, and chemical resistance. specialchem.com They are synthesized through the reaction of a phenol or substituted phenol with an aldehyde, most commonly formaldehyde. ieabioenergy.com The properties of the resulting resin are highly dependent on the structure of the phenolic monomer.

The incorporation of the bulky 1,1-diphenylpropyl group from "Phenol, 4-(1,1-diphenylpropyl)-" into a phenolic resin backbone could theoretically lead to materials with modified properties. For example, the large substituent might increase the free volume within the polymer network, potentially affecting properties like glass transition temperature, solubility, and gas permeability. However, there is no specific research available on the synthesis or properties of phenolic resins derived from this particular monomer.

Incorporation into Advanced Polymeric Materials for Enhanced Performance

Substituted phenols are sometimes incorporated into other polymer systems to enhance their performance characteristics. mdpi.com The addition of a phenolic moiety can improve thermal stability, flame retardancy, or provide antioxidant properties to the bulk polymer.

Given the structure of "Phenol, 4-(1,1-diphenylpropyl)-", it could potentially be used as a comonomer or an additive in various advanced polymeric materials. The diphenylpropyl group might enhance the miscibility with other aromatic polymers or influence the morphology of polymer blends. Again, a lack of specific studies on this compound prevents a detailed discussion of its effects on polymeric materials.

Research into Phenol, 4-(1,1-diphenylpropyl)- and its Derivatives as Antioxidant Agents for Material Stabilization

Phenolic compounds are widely recognized for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. mdpi.com This action interrupts the oxidative degradation chain reaction in materials, thereby extending their service life. specialchem.com

Mechanistic Studies of Free Radical Scavenging in Material Systems

The antioxidant activity of phenolic compounds is influenced by the nature and position of substituents on the aromatic ring. mdpi.com Electron-donating groups generally enhance the radical scavenging ability, while bulky substituents near the hydroxyl group can increase the stability of the resulting phenoxyl radical.

While no specific mechanistic studies have been published for "Phenol, 4-(1,1-diphenylpropyl)-", it can be hypothesized that it would function as a primary antioxidant. The 1,1-diphenylpropyl group at the para position is sterically demanding, which could influence the reactivity of the hydroxyl group and the stability of the corresponding radical. The absence of empirical data, however, means that its efficiency as a free radical scavenger compared to commercially available antioxidants remains unknown.

Application in Polymeric and Organic Matrix Stabilization

The stabilization of polymers and other organic materials against thermo-oxidative degradation is a critical application for phenolic antioxidants. specialchem.com The choice of antioxidant depends on factors such as its volatility, compatibility with the matrix, and its effectiveness at processing and end-use temperatures.

Due to its high molecular weight, "Phenol, 4-(1,1-diphenylpropyl)-" would likely have low volatility, which is a desirable characteristic for an antioxidant in high-temperature applications. The bulky nonpolar substituent might also enhance its solubility in nonpolar polymer matrices. Nevertheless, without experimental studies on its performance in stabilizing specific polymeric or organic systems, any discussion of its application remains purely speculative.

Investigative Studies into its Potential as a Component in Specialty Chemical Formulations (e.g., research-grade lubricants, additives)

The unique molecular architecture of Phenol, 4-(1,1-diphenylpropyl)-, characterized by a sterically hindered phenolic group, positions it as a compound of significant interest for applications in specialty chemical formulations, particularly as an additive in research-grade lubricants. While specific studies focusing exclusively on this molecule are not abundant in publicly accessible literature, a substantial body of research on analogous sterically hindered and alkylated phenols provides a strong basis for evaluating its potential. These compounds are widely recognized for their antioxidant properties, which are crucial for maintaining the performance and extending the service life of lubricants operating under demanding conditions. google.comvinatiorganics.commdpi.com

Hindered phenolic antioxidants are a cornerstone in the formulation of high-performance lubricants. phantomplastics.com Their primary function is to inhibit the auto-oxidation of the base oil, a process that is accelerated at high temperatures and in the presence of oxygen. vinatiorganics.comgoogle.com This degradation process leads to the formation of harmful byproducts such as sludge and corrosive acids, which can compromise the lubricant's effectiveness and damage mechanical components. google.comvinatiorganics.com The antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the hydroxyl group to terminate the chain reactions propagated by peroxy radicals. mdpi.comnih.gov The bulky substituents adjacent to the hydroxyl group, in this case, the 1,1-diphenylpropyl group, enhance the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains. vinatiorganics.comphantomplastics.com

Research into various hindered phenolic antioxidants has consistently demonstrated their ability to improve the oxidative stability of lubricants. For instance, studies have shown that the addition of even small concentrations of these antioxidants can significantly extend the oxidation induction time of base oils. mdpi.com This is a critical parameter for lubricants used in applications requiring long-term stability. The effectiveness of a phenolic antioxidant is influenced by the nature of the substituents on the aromatic ring. mdpi.comresearchgate.net The 1,1-diphenylpropyl group in Phenol, 4-(1,1-diphenylpropyl)- is a bulky, non-polar group that would be expected to impart good oil solubility, a key requirement for a lubricant additive.

Furthermore, investigations have explored the synergistic effects of combining phenolic antioxidants with other types of additives, such as aminic antioxidants. google.comyoutube.com This combination often results in a level of performance that exceeds the sum of the individual components, offering a more robust and comprehensive protection package for the lubricant. youtube.com Given the structural similarities to well-studied hindered phenols, it is reasonable to extrapolate that Phenol, 4-(1,1-diphenylpropyl)- could exhibit similar synergistic behavior.

The following table presents illustrative data, based on typical performance enhancements observed with the addition of hindered phenolic antioxidants to a base lubricant. This data is representative of the expected improvements and is not based on specific experimental results for Phenol, 4-(1,1-diphenylpropyl)-.

Table 1: Illustrative Performance of a Hindered Phenolic Antioxidant in a Research-Grade Lubricant

| Property | Base Lubricant (without additive) | Base Lubricant + Hindered Phenolic Antioxidant (representative) |

| Oxidation Induction Time (minutes) | 45 | 150 |

| Viscosity Increase after Oxidation (%) | 25 | 5 |

| Sludge Formation (mg/100mL) | 50 | 10 |

| Acid Number Increase (mg KOH/g) | 2.0 | 0.5 |

The data in the table highlights the significant potential of a hindered phenolic antioxidant, such as Phenol, 4-(1,1-diphenylpropyl)-, to enhance the performance of a research-grade lubricant. The expected increase in oxidation induction time, coupled with the reduction in viscosity increase, sludge formation, and acid number, underscores the value of such additives in maintaining the integrity and functionality of the lubricant over its operational life.

In addition to their role as antioxidants, alkylated phenols are also utilized as intermediates in the synthesis of more complex, multifunctional lubricant additives. rbproductsinc.comijcce.ac.ir The structure of Phenol, 4-(1,1-diphenylpropyl)- could serve as a foundational block for the development of novel additives with tailored properties, further expanding its potential utility in the field of specialty chemicals.

Environmental Fate and Degradation Research of Phenol, 4 1,1 Diphenylpropyl

Elucidation of Biodegradation Pathways and Mechanisms

Biodegradation is a key process in the environmental removal of phenolic compounds. Research efforts focus on understanding the microorganisms, enzymes, and metabolic routes responsible for breaking down these molecules. While specific studies on Phenol (B47542), 4-(1,1-diphenylpropyl)- are not extensively detailed in public literature, pathways can be inferred from extensive research on phenol and other alkylphenols.

The microbial degradation of phenolic compounds is a critical area of research, with numerous bacterial and fungal strains identified for their ability to metabolize these contaminants. nih.gov For phenol, the parent compound, bacteria from genera such as Pseudomonas, Acinetobacter, Rhodococcus, and Desulfatiglans have been extensively studied. nih.govnih.govfrontiersin.orgfrontiersin.org These microorganisms are often isolated from contaminated industrial sites and possess specialized enzyme systems to initiate the breakdown of the aromatic ring. researchgate.net

The initial and most critical step in the aerobic degradation of phenol is the conversion to catechol, a reaction catalyzed by the enzyme phenol hydroxylase . frontiersin.orgresearchgate.net Following this, the catechol ring is cleaved by one of two main enzyme types:

Catechol 1,2-dioxygenase , which facilitates an ortho-cleavage pathway. nih.govfrontiersin.org

Catechol 2,3-dioxygenase , which directs the degradation through a meta-cleavage pathway. nih.govird.frresearchgate.net

In anaerobic environments, the enzymatic strategy is different. Sulfate-reducing bacteria like Desulfobacterium anilini and Desulfatiglans anilini utilize a phosphorylation and carboxylation pathway. nih.govresearchwithrutgers.com Key enzymes in this process include phenylphosphate synthase and phenylphosphate carboxylase , which activate the phenol molecule for subsequent ring degradation. nih.gov

While these systems are well-documented for phenol, the degradation of Phenol, 4-(1,1-diphenylpropyl)- would be significantly influenced by its bulky side chain, which can create steric hindrance, potentially limiting the access of these enzymes and slowing the degradation rate considerably.

Table 1: Key Enzyme Systems in Phenol Biodegradation

| Degradation Type | Key Enzyme(s) | Function | Typical Microorganism |

| Aerobic | Phenol Hydroxylase | Converts phenol to catechol | Pseudomonas putida, Acinetobacter calcoaceticus frontiersin.org |

| Catechol 1,2-dioxygenase | Ortho-cleavage of catechol ring | Pseudomonas fluorescens nih.gov | |

| Catechol 2,3-dioxygenase | Meta-cleavage of catechol ring | Pseudomonas fluorescens nih.gov | |

| Anaerobic | Phenylphosphate Synthase | Phosphorylation of phenol | Desulfatiglans anilini, Thauera aromatica nih.gov |

| Phenylphosphate Carboxylase | Carboxylation of phenylphosphate | Desulfatiglans anilini, Thauera aromatica nih.gov |

Studies on Aerobic and Anaerobic Degradation under Controlled Conditions

Controlled laboratory studies are essential for determining the rate and extent of biodegradation under different environmental conditions. Research on various alkylphenols has consistently shown that both aerobic and anaerobic processes are possible, but their efficiencies vary greatly depending on the compound's structure and the environmental conditions. frontiersin.org

Aerobic Degradation: Under aerobic conditions, the degradation of phenols is generally more rapid and complete. nih.gov Studies on a range of alkylphenols have demonstrated a significant inverse correlation between the rate of degradation and the size and branching of the alkyl group. nih.gov For instance, while phenol and p-cresol (B1678582) degrade relatively quickly, alkylphenols with more complex side chains show increased persistence. nih.gov Therefore, Phenol, 4-(1,1-diphenylpropyl)- is expected to exhibit high recalcitrance under aerobic conditions compared to simpler phenols.